Cas no 1021219-41-9 (2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide)
![2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1021219-41-9x500.png)
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
- 2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 1021219-41-9
- F5284-0065
- AKOS024505086
- VU0640478-1
- 2,3-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
-
- インチ: 1S/C12H11Cl2N3O3S/c13-9-3-1-4-10(12(9)14)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2
- InChIKey: SSBGSDSCSYHIPH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1S(NCCN1C(C=CC=N1)=O)(=O)=O)Cl
計算された属性
- 精确分子量: 346.9898178g/mol
- 同位素质量: 346.9898178g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 544
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.2Ų
- XLogP3: 1.4
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5284-0065-5mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-10mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-3mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-1mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-20mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-15mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-30mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-20μmol |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-25mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5284-0065-50mg |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide |
1021219-41-9 | 50mg |
$160.0 | 2023-09-10 |
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide 関連文献
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-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamideに関する追加情報
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 1021219-41-9): A Comprehensive Overview
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 1021219-41-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and contains a pyridazine ring, which is known for its diverse pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of 2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a sulfonamide group at the 1 position, and an ethylamine side chain attached to a pyridazine ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule.
The synthesis of this compound typically involves several steps. One common approach is to start with 2,3-dichlorobenzenesulfonyl chloride, which is then reacted with an appropriate amine derivative to form the sulfonamide. The pyridazine ring can be introduced through a subsequent reaction with a suitable precursor. Recent studies have explored various synthetic routes to optimize yield and purity, making the compound more accessible for further research and development.
Biological Activities
2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide has been investigated for its potential therapeutic applications due to its unique chemical structure. One of the key areas of interest is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This makes it a promising candidate for the treatment of inflammatory diseases.
Additionally, research has highlighted the compound's potential as an antitumor agent. Studies have demonstrated that 2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that the compound may have therapeutic value in cancer therapy.
Clinical Applications and Future Directions
The potential clinical applications of 2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide are still being explored. Preclinical studies have shown promising results in animal models of inflammatory diseases and cancer. However, further research is needed to evaluate its safety and efficacy in human subjects.
Ongoing clinical trials are investigating the compound's effects on specific disease conditions such as rheumatoid arthritis and colorectal cancer. These trials aim to provide more comprehensive data on the pharmacokinetics, pharmacodynamics, and safety profile of the compound in humans.
In conclusion, 2,3-dichloro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No. 1021219-41-9) is a promising compound with a unique chemical structure that offers potential therapeutic benefits in various medical conditions. Its anti-inflammatory and antitumor properties make it an attractive candidate for further research and development in medicinal chemistry.
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